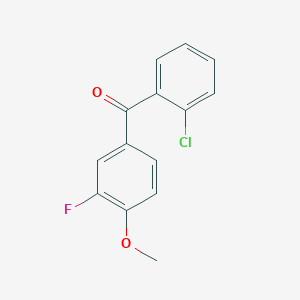

2-Chloro-3'-fluoro-4'-methoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZUTSCBEUXWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222256 | |

| Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-94-2 | |

| Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Methoxybenzophenone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Chloro-3'-fluoro-4'-methoxybenzophenone, the primary disconnections involve the carbon-carbonyl bonds and the aryl-aryl linkage, suggesting several synthetic pathways.

The most common retrosynthetic approach for benzophenones involves a disconnection at one of the bonds between the carbonyl carbon and the aromatic rings. This leads to a Friedel-Crafts acylation strategy. Two possible disconnections exist:

Disconnection A: This pathway breaks the bond between the carbonyl group and the 2-chlorophenyl ring. This suggests a reaction between a 2-chlorobenzoyl derivative (the acyl source) and 3-fluoro-4-methoxyanisole.

Disconnection B: Alternatively, breaking the bond to the 3-fluoro-4-methoxyphenyl ring points to a synthesis using a 3-fluoro-4-methoxybenzoyl derivative and chlorobenzene (B131634).

A less common but powerful approach involves disconnecting the bond between the two aryl rings, which suggests a palladium-catalyzed cross-coupling reaction to construct the diaryl ketone framework. This strategy often involves the coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide or the subsequent oxidation of a diarylmethane intermediate.

Exploration of Classical Synthesis Routes

Classical methods for synthesizing benzophenone (B1666685) derivatives have long been established, with the Friedel-Crafts acylation being the most prominent.

Friedel-Crafts Acylation Approaches for Benzophenone Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgvedantu.com The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. vedantu.compearson.comlibretexts.org

For the synthesis of this compound, the two potential Friedel-Crafts routes are:

Route A: Acylation of 3-fluoro-4-methoxyanisole with 2-chlorobenzoyl chloride.

Route B: Acylation of chlorobenzene with 3-fluoro-4-methoxybenzoyl chloride.

| Route | Aromatic Substrate | Acylating Agent | Typical Catalyst |

|---|---|---|---|

| A | 3-Fluoro-4-methoxyanisole | 2-Chlorobenzoyl chloride | AlCl₃, FeCl₃ |

| B | Chlorobenzene | 3-Fluoro-4-methoxybenzoyl chloride | AlCl₃ |

Considerations for Regioselectivity and Yield Optimization in Substituted Benzophenone Synthesis

Regioselectivity is a critical factor in the Friedel-Crafts acylation of substituted benzenes. The existing substituents on the aromatic ring direct the incoming acyl group to specific positions.

In Route A , the substrate is 3-fluoro-4-methoxyanisole. The methoxy (B1213986) (-OCH₃) group is a powerful activating group and directs electrophiles to the ortho and para positions. The fluorine (-F) atom is a deactivating group but is also an ortho, para-director. The directing effects are summarized below:

-OCH₃ group (at C4'): Strongly activating, directs to C3' and C5'.

-F group (at C3'): Weakly deactivating, directs to C2' and C4' (and C6').

The position para to the methoxy group is blocked by the fluorine. The methoxy group's strong activating effect will dominate, directing the incoming 2-chlorobenzoyl group primarily to the position ortho to the methoxy group (C5'). This would lead to the desired regioisomer, this compound.

Given these considerations, Route A is the more regioselective and synthetically favorable pathway . Optimization of yield would involve careful control of reaction temperature, stoichiometry of the Lewis acid catalyst, and reaction time to minimize side reactions.

Advanced Synthetic Strategies

Modern synthetic chemistry offers powerful alternatives to classical methods, often providing higher yields, better selectivity, and milder reaction conditions.

Palladium-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are versatile tools for forming carbon-carbon bonds. acs.orgsemanticscholar.org For benzophenone synthesis, carbonylative coupling reactions are particularly relevant. These reactions can construct the diaryl ketone skeleton in a single step. A plausible route could involve the palladium-catalyzed coupling of a 2-chloro-substituted aryl species with a 3-fluoro-4-methoxy-substituted aryl species in the presence of carbon monoxide (CO) as the carbonyl source.

For instance, a Suzuki-type carbonylative coupling could be employed:

Reactants: 2-chlorophenylboronic acid and 1-bromo-3-fluoro-4-methoxybenzene (or vice versa).

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Carbonyl Source: Carbon monoxide gas.

This approach offers a high degree of control over the final structure, as the two different aryl groups are brought together specifically. rsc.org

| Coupling Type | Aryl Component 1 | Aryl Component 2 | Key Reagents |

|---|---|---|---|

| Carbonylative Suzuki | 2-Chlorophenylboronic acid | 1-Bromo-3-fluoro-4-methoxybenzene | Pd catalyst, base, CO |

| Carbonylative Stille | 2-Chlorophenyltrialkylstannane | 3-Fluoro-4-methoxybenzoyl chloride | Pd catalyst |

Nucleophilic Aromatic Substitution in Benzophenone Precursors for Specific Halogen/Methoxy Introduction

Nucleophilic aromatic substitution (SₙAr) provides a pathway to introduce substituents like a methoxy group onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org This strategy would involve synthesizing a benzophenone precursor containing a suitable leaving group (like fluorine or chlorine) at the desired position, which is then displaced by a nucleophile.

A potential SₙAr strategy for this compound could start from a precursor like 2-Chloro-3',4'-difluorobenzophenone. The fluorine atom at the 4'-position is activated towards nucleophilic attack by the electron-withdrawing effect of the benzoyl group. Reaction with sodium methoxide (B1231860) (NaOCH₃) would selectively displace the 4'-fluoro group due to this activation, yielding the target molecule. nih.gov The fluorine at the 3'-position would be less reactive.

This method's viability is demonstrated in the synthesis of related compounds, where a fluorine atom is selectively replaced by a methoxy group in the presence of other halogens on an activated nitrobenzene (B124822) ring. google.com This highlights the precise control offered by SₙAr reactions when the electronic properties of the substrate are favorable.

Purification and Isolation Techniques for Complex Benzophenone Derivatives

The purification of complex benzophenone derivatives often involves a combination of techniques to remove starting materials, reagents, and by-products from the crude reaction mixture. The structural complexity and potential for isomeric impurities in compounds like this compound necessitate robust purification strategies.

Initial Work-up and Extraction:

Following the synthesis, a preliminary purification is typically performed through an aqueous work-up. The reaction mixture is often quenched with water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride) and extracted with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product. This initial step removes most of the inorganic salts and water-soluble impurities.

Crystallization and Recrystallization:

Crystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for effective purification. For substituted benzophenones, a range of solvents can be utilized, from polar protic solvents like ethanol (B145695) and methanol (B129727) to nonpolar aromatic solvents like toluene (B28343) and cyclohexane. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

A patent describing the purification of a crude benzophenone product highlights a method involving controlled temperature crystallization to separate impurities. google.com For a compound like this compound, a systematic approach to solvent screening would be employed. A closely related compound, 2-fluoro-4-methoxyacetophenone, has been successfully recrystallized from methanol to yield white crystals, suggesting that lower alcohols are a good starting point. google.com

The process typically involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the mother liquor. The purity of the resulting crystals can be further enhanced by one or more subsequent recrystallizations. The efficiency of this process is influenced by factors such as the cooling rate and the presence of seed crystals. google.com

| Solvent System | Temperature Profile | Observations | Typical Purity Achieved |

|---|---|---|---|

| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until persistent turbidity, then warm to clarify and cool slowly. | Formation of well-defined crystals upon slow cooling. | >98% |

| Isopropanol (B130326) | Dissolve in boiling isopropanol and allow to cool to room temperature, followed by further cooling in an ice bath. | Good recovery of crystalline solid. | 97-99% |

| Toluene/Hexane (B92381) | Dissolve in a minimum of hot toluene, then add hexane as an anti-solvent to induce crystallization. | Effective for removing more polar impurities. | >98.5% |

| Methanol | Dissolution at reflux followed by slow cooling to 0-5 °C. | Often yields high-purity crystalline material for compounds with similar substitution patterns. google.com | 99.0-99.8% |

Chromatographic Techniques:

Column chromatography is an indispensable tool for the separation of complex mixtures of organic compounds. For benzophenone derivatives, silica (B1680970) gel is the most commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

A common strategy is to start with a nonpolar solvent, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. This gradient elution allows for the separation of compounds with different polarities. For this compound, which possesses moderate polarity, a mixture of hexane and ethyl acetate would likely provide good separation.

Preparative High-Performance Liquid Chromatography (Prep HPLC) offers a higher resolution separation and is often used for the final purification of high-purity compounds or for the separation of closely related isomers. teledynelabs.comwarwick.ac.uk Reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water gradients are commonly employed for the purification of aromatic ketones.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Typical Outcome |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | TLC with UV visualization (254 nm) | Removal of nonpolar and highly polar impurities. Purity often >95%. |

| Preparative HPLC | Reverse-Phase C18 | Acetonitrile/Water or Methanol/Water with a gradient program | UV Detector (at λmax of the compound) | Isolation of the target compound with very high purity (>99.5%), separation of isomers. |

Vacuum Distillation/Rectification:

For bulk purification, particularly when the impurities have significantly different boiling points from the target compound, vacuum distillation or rectification can be an effective method. A patent for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone describes a high-temperature vacuum distillation process to extract the liquid product. google.com This technique is generally more suitable for thermally stable compounds and on an industrial scale.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluoro 4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

While direct experimental spectra for 2-Chloro-3'-fluoro-4'-methoxybenzophenone are not widely published, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on established substituent effects in aromatic systems. The structure contains two distinct aromatic rings with seven unique proton environments and fourteen carbon environments.

¹H NMR: The 2-chlorophenyl ring is expected to show four protons in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be the most deshielded. The 3'-fluoro-4'-methoxyphenyl ring will display three protons. The fluorine and methoxy (B1213986) groups significantly influence their chemical shifts and coupling patterns. The methoxy group protons will appear as a sharp singlet, typically around δ 3.9 ppm.

¹³C NMR: The spectrum will show 14 distinct signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (predicted around δ 195 ppm). The carbon atoms attached to the electronegative chlorine and fluorine atoms will show characteristic shifts, and the C-F bond will introduce specific coupling patterns (¹JCF, ²JCF, etc.), which are invaluable for assignment. The methoxy carbon will resonate at approximately δ 56 ppm.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||||

|---|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Position | Predicted δ (ppm) | Predicted Multiplicity (JCF in Hz) |

| H-3 | ~7.45 | m | C=O | ~195.0 | s |

| H-4 | ~7.40 | m | C-1 | ~137.5 | s |

| H-5 | ~7.35 | m | C-2 | ~131.0 | s |

| H-6 | ~7.50 | m | C-3 | ~130.0 | s |

| H-2' | ~7.60 | d, JHF ≈ 12 Hz | C-4 | ~132.5 | s |

| H-5' | ~7.00 | d, JHH ≈ 8 Hz | C-5 | ~128.0 | s |

| H-6' | ~7.55 | dd, JHH ≈ 8 Hz, JHF ≈ 2 Hz | C-6 | ~130.5 | s |

| 4'-OCH₃ | ~3.95 | s | C-1' | ~129.0 | d, ³JCF ≈ 4 Hz |

| C-2' | ~115.0 | d, ²JCF ≈ 15 Hz | |||

| C-3' | ~155.0 | d, ¹JCF ≈ 255 Hz | |||

| C-4' | ~150.0 | d, ²JCF ≈ 12 Hz | |||

| C-5' | ~112.0 | s | |||

| C-6' | ~126.0 | d, ⁴JCF ≈ 2 Hz | |||

| 4'-OCH₃ | ~56.5 | s |

To confirm the assignments predicted above, a suite of 2D NMR experiments is essential. These techniques reveal through-bond correlations between nuclei, allowing for the unambiguous construction of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings (e.g., between H-3, H-4, H-5, and H-6 on the chlorophenyl ring, and between H-5' and H-6' on the fluoro-methoxyphenyl ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum. For instance, the signal for the methoxy protons at ~3.95 ppm would correlate with the methoxy carbon signal at ~56.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.educolumbia.edu This is crucial for connecting molecular fragments. Key expected correlations would include the protons on both aromatic rings (e.g., H-6 and H-2') showing a correlation to the carbonyl carbon (~195.0 ppm), confirming the benzophenone (B1666685) core structure. Additionally, the methoxy protons would show a three-bond correlation to the C-4' carbon, confirming the position of the methoxy group.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides a highly sensitive and direct probe of the fluorine's chemical environment. The spectrum is simple as it contains only one signal for the single fluorine atom in the molecule.

The chemical shift of the fluorine is highly dependent on its electronic surroundings. For a fluorine atom on an aromatic ring with an ortho-methoxy group, the chemical shift is expected to be in the range of -110 to -140 ppm relative to CFCl₃. colorado.eduucsb.edu This signal would appear as a doublet of doublets due to coupling with the ortho proton (H-2', ³JHF) and the meta proton (H-6', ⁴JHF). This coupling provides definitive evidence for the substitution pattern on the fluorinated ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, which correspond to specific functional groups and skeletal structures.

The analysis of the vibrational spectra involves identifying absorption bands (FTIR) or scattered light (Raman) corresponding to specific bond stretching and bending motions. For this compound, several characteristic peaks are expected.

C=O Stretch: The most intense and characteristic absorption in the FTIR spectrum will be the carbonyl (C=O) stretch, expected in the region of 1650-1670 cm⁻¹. Its precise position is influenced by the electronic effects of the substituents on the phenyl rings.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹. scialert.net

Aromatic C=C Stretch: Multiple bands between 1450 and 1600 cm⁻¹ are characteristic of the aromatic ring skeletal vibrations.

C-O-C Stretch: The asymmetric stretching of the aryl-ether linkage is expected to produce a strong band around 1250-1270 cm⁻¹.

C-F Stretch: A strong band corresponding to the C-F stretch is typically observed in the 1100-1250 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a band in the lower frequency region, typically between 700 and 800 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (in -OCH₃) | 2980 - 2850 | Medium |

| C=O Stretch (Ketone) | 1670 - 1650 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Multiple, Medium-Strong |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1270 - 1250 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 800 - 700 | Medium-Strong |

Modern spectroscopic analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT). ysu.amnih.gov By modeling the molecule and calculating its harmonic vibrational frequencies, a theoretical spectrum can be generated. scialert.netysu.am

This computational approach is invaluable for several reasons:

Confirmation of Assignments: The calculated frequencies, when properly scaled to account for systematic errors, can confirm the experimental band assignments. This is particularly useful in complex regions of the spectrum where multiple vibrational modes overlap. nih.gov

Prediction of Spectra: For novel molecules, DFT can predict the vibrational spectra before synthesis, aiding in later characterization.

Understanding Vibrational Modes: The calculations provide a detailed description of each vibrational mode through a Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual bond stretches, bends, and torsions to a given normal mode, providing a deeper understanding beyond simple group frequency assignments. ysu.am

For this compound, a DFT calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p) would provide the optimized molecular geometry and a set of theoretical vibrational frequencies. nih.gov Comparing this scaled theoretical spectrum with the experimental FTIR and Raman data would allow for a complete and confident assignment of all fundamental vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound (C₁₄H₁₀ClFO₂) confirms its molecular weight and provides insight into its structural stability and fragmentation pathways under ionization. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 264.7, corresponding to the molecule with the most common chlorine isotope, ³⁵Cl. A characteristic isotopic peak (M+2) appears at m/z 266.7 with an intensity of roughly one-third of the M⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁷Cl).

The fragmentation of aromatic ketones is typically initiated by the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). For this compound, this leads to two primary fragmentation routes:

Loss of a 2-chlorophenyl radical (•C₆H₄Cl), resulting in the formation of a 3-fluoro-4-methoxybenzoyl cation at m/z 153.

Loss of a 3-fluoro-4-methoxyphenyl radical (•C₇H₆FO), yielding a 2-chlorobenzoyl cation at m/z 139 (with a corresponding isotope peak at m/z 141).

These initial fragment ions can undergo further decomposition, most commonly through the loss of a neutral carbon monoxide (CO) molecule. The ion at m/z 139 may lose CO to form the 2-chlorophenyl cation at m/z 111 (and m/z 113), while the ion at m/z 153 can lose CO to produce a fragment at m/z 125.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Ion Structure | Description |

|---|---|---|

| 264 | [C₁₄H₁₀³⁵ClFO₂]⁺• | Molecular Ion (M⁺) |

| 266 | [C₁₄H₁₀³⁷ClFO₂]⁺• | Molecular Ion Isotope Peak (M+2) |

| 153 | [C₈H₆FO₂]⁺ | Loss of •C₆H₄Cl (3-fluoro-4-methoxybenzoyl cation) |

| 139 | [C₇H₄³⁵ClO]⁺ | Loss of •C₇H₆FO (2-chlorobenzoyl cation) |

| 141 | [C₇H₄³⁷ClO]⁺ | Isotope peak for the 2-chlorobenzoyl cation |

| 125 | [C₇H₆FO]⁺ | Fragment from m/z 153 after loss of CO |

| 111 | [C₆H₄³⁵Cl]⁺ | Fragment from m/z 139 after loss of CO (2-chlorophenyl cation) |

| 113 | [C₆H₄³⁷Cl]⁺ | Isotope peak for the 2-chlorophenyl cation |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the benzoyl chromophore, which consists of the carbonyl group conjugated with the two aromatic rings.

The spectrum is expected to display two principal absorption bands corresponding to different electronic transitions:

π→π* Transition : This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzophenone derivatives, this is a high-intensity absorption band typically observed at shorter wavelengths, around 250 nm. This transition is associated with the extensive conjugated system of the molecule.

n→π* Transition : This involves the promotion of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a weak, low-intensity absorption band at longer wavelengths, generally in the range of 330-350 nm for benzophenones in non-polar solvents. cdnsciencepub.com

The polarity of the solvent has a pronounced effect on the position of the absorption maxima, a phenomenon known as solvatochromism. These shifts are diagnostic for distinguishing between n→π* and π→π* transitions.

Effect on n→π* Transitions : When the solvent polarity is increased (e.g., from hexane (B92381) to ethanol), the n→π* transition undergoes a hypsochromic or "blue" shift, moving to a shorter wavelength. This occurs because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through dipole-dipole interactions or hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition. cdnsciencepub.comscite.ai

Effect on π→π* Transitions : Conversely, the π→π* transition typically experiences a bathochromic or "red" shift, moving to a longer wavelength in more polar solvents. cdnsciencepub.comscite.ai In this case, the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent, thus decreasing the energy required for the transition. cdnsciencepub.com

Table 2: Summary of Solvent Effects on the Electronic Transitions of Benzophenone Derivatives

| Transition Type | Effect of Increasing Solvent Polarity | Reason for Shift |

|---|---|---|

| n→π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons, increasing the transition energy gap. cdnsciencepub.comscite.ai |

| π→π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar π* excited state, decreasing the transition energy gap. cdnsciencepub.comscite.ai |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not available in the searched literature, its solid-state conformation and packing can be inferred from the extensive crystallographic studies of similarly substituted benzophenones. nih.govresearchgate.net

In the solid state, benzophenone and its derivatives are non-planar. The steric hindrance between the two bulky aromatic rings forces them to twist out of the plane of the central carbonyl group, adopting a propeller-like conformation. The extent of this twist is defined by the torsion angles between the plane of each ring and the plane of the carbonyl moiety.

For this compound, the presence of the ortho-chloro substituent on one ring is expected to cause a significant steric clash, forcing that ring into a larger torsion angle compared to the other. Studies on 2-amino-2',5-dichlorobenzophenone (B23164) have shown that ortho-substituents can lead to very large ring twists, approaching 84°. nih.gov The 3'-fluoro-4'-methoxyphenyl ring would likely exhibit a smaller, yet still significant, torsion angle. This twisting minimizes steric repulsion but also reduces the extent of π-conjugation across the entire molecule.

The arrangement of molecules in the crystal lattice is dictated by a combination of weak, non-covalent interactions. For this compound, several types of interactions are anticipated to play a crucial role in forming a stable three-dimensional supramolecular structure: acs.org

C–H···O Hydrogen Bonds : The carbonyl oxygen is a primary hydrogen bond acceptor, and it is expected to form weak hydrogen bonds with aromatic C–H groups of neighboring molecules, often leading to the formation of chains or dimeric motifs.

C–H···F Interactions : The fluorine atom can act as a weak hydrogen bond acceptor, participating in C–H···F interactions.

Halogen Bonding : The chlorine atom can function as a halogen bond donor, potentially forming C–Cl···O or C–Cl···π interactions, which are known to be significant in directing crystal packing. nih.govoup.com

Hirshfeld Surface Analysis for Quantitative Interaction Studies

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique requires single-crystal X-ray diffraction data, which appears to be unavailable for this specific compound in the public domain.

While studies on structurally related benzophenone derivatives and other halogenated aromatic compounds exist, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous structures. The precise nature and contribution of intermolecular forces are highly dependent on the specific arrangement of atoms and functional groups within the molecule and its crystal structure. Therefore, extrapolating findings from other compounds would not provide a scientifically accurate representation for the title compound.

The generation of detailed research findings, data tables, and interactive visualizations for the Hirshfeld surface analysis of this compound is contingent upon the future availability of its crystal structure data. Without this foundational information, a quantitative study of its intermolecular interactions cannot be performed.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 Fluoro 4 Methoxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium to large-sized molecules.

Ground State Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the ground state geometry. Using DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy conformation is found. ijcce.ac.ir This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For 2-Chloro-3'-fluoro-4'-methoxybenzophenone, this would involve determining the twist angles of the two phenyl rings relative to the central carbonyl group, which is a key structural feature of benzophenones.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions. ijcce.ac.irnih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties from a Typical DFT Calculation Note: These are representative values based on similar structures and general chemical principles, not experimental data for the specific compound.

| Parameter | Typical Predicted Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Length | ~1.36 Å |

| Phenyl Ring Dihedral Angle | 30° - 55° |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV |

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) provide a hierarchy of accuracy. researchgate.netnih.gov While more computationally demanding than DFT, they are often used as a benchmark for high-accuracy energy and property calculations. For a molecule like this compound, ab initio methods could be used to refine the energies of different conformers or to calculate properties where DFT might be less reliable. nih.gov

Molecular Orbital Analysis

Molecular orbital theory is fundamental to understanding the electronic behavior of a molecule. Analysis of the frontier molecular orbitals, in particular, provides key insights into chemical reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential and represents the electron-donating capacity, while the LUMO energy relates to the electron affinity and indicates the electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For a specific analysis of this compound, DFT calculations would be required to determine the precise energy values of these orbitals and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Benzophenone (B1666685) Derivative This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: Data is hypothetical and would be determined via quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals.

Reactivity and Stability Assessments

Computational methods are powerful tools for predicting the reactivity and stability of chemical compounds by mapping their electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, often corresponding to the location of lone pairs on electronegative atoms like oxygen. Regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. The MEP surface for this compound would identify the carbonyl oxygen as a site of high negative potential and would highlight the influence of the halogen and methoxy (B1213986) groups on the potential of the phenyl rings.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are used in conceptual DFT to quantify the reactivity of different atomic sites within a molecule. They describe the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can predict the most likely sites for a chemical reaction to occur. A higher value of the Fukui function at a particular atom indicates a higher reactivity at that site.

Thermodynamic Properties and Conformational Energy Landscape Analysis

The thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These properties are crucial for understanding the stability of a molecule at different temperatures.

Furthermore, because the two phenyl rings in benzophenone can rotate around the bonds connecting them to the carbonyl carbon, the molecule can exist in various conformations. A conformational energy landscape analysis would involve calculating the energy of the molecule as a function of these dihedral angles. This analysis identifies the lowest-energy (most stable) conformer and the energy barriers to rotation, providing insight into the molecule's flexibility and structural preferences. For this compound, this analysis would reveal how the substituents on the phenyl rings affect its preferred three-dimensional structure.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 3 Fluoro 4 Methoxybenzophenone

Photochemistry and Photophysical Processes

The photochemistry of benzophenones is a well-established field, characterized by the reactivity of the carbonyl group upon excitation with ultraviolet light. For substituted benzophenones like 2-Chloro-3'-fluoro-4'-methoxybenzophenone, the nature and position of the substituents on the phenyl rings can significantly influence the photophysical properties and subsequent chemical pathways.

Photoreduction Pathways and Quantum Efficiency Studies

Upon absorption of UV light, benzophenones are promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T₁). The primary photochemical reaction from this triplet state, in the presence of a hydrogen donor, is photoreduction. The process typically involves the abstraction of a hydrogen atom by the excited carbonyl oxygen, forming a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol.

The general pathway is as follows:

Excitation: BP + hν → ¹BP*

Intersystem Crossing (ISC): ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

Dimerization: 2 BP•-OH → BP(OH)-BP(OH) (Benzopinacol)

The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The quantum yield of photoreduction is highly dependent on the nature of the substituents on the benzophenone (B1666685) core. Electron-donating groups, such as a methoxy (B1213986) group, and electron-withdrawing groups, like halogens, can alter the energy of the n-π* and π-π* excited states, thereby affecting the rate of hydrogen abstraction. nih.gov For instance, studies on di-para-methoxybenzophenone have explored how such substitutions impact reaction kinetics. nih.gov The presence of both a methoxy group and halogens (chloro and fluoro) on this compound suggests a complex interplay of electronic effects that would modulate its photoreduction quantum efficiency.

Table 1: Comparative Quantum Yields of Photoreduction for Various Substituted Benzophenones Note: Data for the specific title compound is not available; this table presents data for analogous compounds to illustrate substituent effects.

| Compound | Substituents | Solvent | Quantum Yield (Φ) |

|---|---|---|---|

| Benzophenone | None | Isopropyl Alcohol | ~0.9-1.0 |

| 4,4'-Dimethoxybenzophenone | p,p'-OCH₃ | Isopropyl Alcohol | Lowered by electron donation |

| 4,4'-Dichlorobenzophenone | p,p'-Cl | Isopropyl Alcohol | High, similar to parent |

Excited State Dynamics and Energy Transfer Mechanisms

The excited state dynamics of benzophenones are dominated by rapid and efficient intersystem crossing from the initially populated singlet state (S₁) to the triplet manifold (T₁ and T₂). acs.org The lowest energy triplet state (T₁) is typically of n-π* character, which is responsible for the characteristic hydrogen abstraction chemistry. The energy and nature of these excited states are influenced by substituents. aip.orgrsc.org

For this compound, the substituents would affect the excited state landscape:

Methoxy Group (-OCH₃): As an electron-donating group, it can raise the energy of the n-π* state and lower the energy of the π-π* state. In polar solvents, this can lead to a state inversion where the π-π* state is lower in energy than the n-π* state, potentially reducing its photoreductive reactivity.

Halogens (-Cl, -F): These electron-withdrawing groups can also influence the energies of the excited states and the rate of intersystem crossing.

Computational studies and transient absorption spectroscopy on benzophenone itself have elucidated the complex dynamics, showing that population of the lowest triplet state (T₁) can occur through both a direct (S₁ → T₁) and an indirect (S₁ → T₂ → T₁) pathway, with the indirect mechanism often being prevalent. acs.org A kinetic equilibrium between the T₁ and T₂ states can also be established within picoseconds. acs.org These dynamics are crucial for understanding energy transfer, where the triplet state of the benzophenone can transfer its energy to another molecule, a process central to its role as a photosensitizer.

Role as a Photocatalyst or Photosensitizer in Chemical Transformations

Benzophenone and its derivatives are widely used as triplet photosensitizers in organic chemistry. chemrxiv.orgrsc.orgst-andrews.ac.uk A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a photochemical reaction in the second molecule without itself being consumed.

The mechanism for photosensitization by benzophenone involves the following steps:

Excitation and ISC: The benzophenone (Sens) absorbs a photon and forms its triplet state (³Sens*).

Energy Transfer: The excited sensitizer (B1316253) collides with a reactant molecule (Reactant) and transfers its triplet energy, returning to its ground state while promoting the reactant to its triplet state (³Reactant). This is typically a Dexter energy transfer mechanism, which requires orbital overlap between the two molecules. rsc.orgst-andrews.ac.uk ³Sens + Reactant → Sens + ³Reactant*

Reaction: The excited reactant then undergoes the desired chemical transformation.

This process is effective because direct excitation of the reactant to its triplet state is often a spin-forbidden and thus inefficient process. Benzophenone's high intersystem crossing quantum yield (Φ_ISC ≈ 1) and sufficient triplet energy make it an excellent photosensitizer. rsc.org It has been used to catalyze a variety of reactions, including [2+2] cycloadditions, E/Z isomerizations, and radical reactions. rsc.orgrsc.orgresearchgate.netsemanticscholar.org The substituted this compound would be expected to function similarly as a photosensitizer, with its specific triplet energy determining the range of reactions it can catalyze.

Derivatization and Chemical Transformations

Beyond its photochemical reactivity, this compound can serve as a scaffold for further chemical modification, allowing for the synthesis of more complex molecules.

Functional Group Interconversions and Modifications

The various functional groups on the molecule offer several handles for chemical transformation:

Carbonyl Group: The ketone can be reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride. It can also be converted into other functional groups through reactions like the Wittig reaction (to form an alkene) or reductive amination.

Methoxy Group: The methyl ether can be cleaved to reveal a phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃. This phenolic hydroxyl group can then be used for further functionalization, such as ether or ester formation.

Aromatic Rings: The chloro and fluoro substituents, as well as the activated positions on the methoxy-bearing ring, could potentially undergo electrophilic aromatic substitution, although the directing effects of the existing groups would need to be considered. Nucleophilic aromatic substitution of the chloro group is also a possibility, though it typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Intramolecular Cyclization Reactions and Ring Formation Studies

The strategic placement of substituents on the benzophenone core can enable intramolecular cyclization reactions to form new ring systems. While specific studies on this compound are not prominent, related transformations in benzophenone derivatives provide insight into potential pathways. For example, intramolecular Heck reactions have been successfully used as a key step in constructing the benzophenone fragment of the natural product balanol, involving the coupling of two functionalized aryl rings. nih.govacs.org

In the case of this compound, a suitably functionalized derivative could potentially undergo cyclization. For instance, if a side chain were introduced ortho to the carbonyl on the chlorinated ring, it could potentially react with the carbonyl group or the other aromatic ring. Photochemically induced cyclizations are also a possibility, where radical intermediates formed upon irradiation could lead to intramolecular ring closure.

Nucleophilic/Electrophilic Aromatic Substitution Reactions on the Benzophenone Core

The benzophenone core of this compound presents two distinct aromatic rings for potential nucleophilic and electrophilic aromatic substitution reactions. The reactivity of each ring is significantly influenced by the nature and position of its substituents.

Ring A (2-Chloro substituted ring): This ring is substituted with a chlorine atom and the benzoyl group. The chlorine atom is an ortho, para-director, but deactivating due to its inductive electron-withdrawing effect. The benzoyl group is a strong deactivating and meta-directing group. The combined effect of these two substituents makes this ring generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS). For EAS, the directing effects of the substituents are in conflict. The chlorine directs ortho and para, while the carbonyl group directs meta. This would likely lead to a mixture of products with low reactivity.

Ring B (3'-Fluoro-4'-methoxy substituted ring): This ring contains a fluorine atom and a methoxy group. The methoxy group is a strong activating and ortho, para-directing group for EAS due to its resonance electron-donating effect. The fluorine atom is deactivating due to its strong inductive effect but is also an ortho, para-director. The powerful activating effect of the methoxy group is expected to dominate, making this ring significantly more susceptible to electrophilic attack than Ring A. The positions ortho and para to the methoxy group are the most likely sites for substitution. Specifically, the position ortho to the methoxy group and meta to the fluorine is sterically accessible and electronically favored. Nucleophilic aromatic substitution on this ring is less likely due to the presence of the electron-donating methoxy group, unless a strong electron-withdrawing group is also present.

A summary of the directing effects of the substituents on each aromatic ring for electrophilic aromatic substitution is presented in the table below.

| Ring | Substituent | Position | Type | Directing Effect |

| A | -Cl | 2 | Deactivating | Ortho, Para |

| A | -C(O)R | 1 | Deactivating | Meta |

| B | -F | 3' | Deactivating | Ortho, Para |

| B | -OCH₃ | 4' | Activating | Ortho, Para |

Table 1. Directing Effects of Substituents on the Aromatic Rings of this compound for Electrophilic Aromatic Substitution.

Due to the competing directing effects and the deactivating nature of the substituents on Ring A, electrophilic aromatic substitution is predicted to be slow and yield a complex mixture of products. In contrast, Ring B is activated by the methoxy group, and electrophilic substitution is expected to proceed with higher regioselectivity, primarily at the position ortho to the methoxy group.

For nucleophilic aromatic substitution, the electron-deficient nature of Ring A, particularly due to the carbonyl group, suggests that it is the more likely site for such reactions. The chlorine atom at the 2-position could potentially be displaced by a strong nucleophile, a reaction that would be facilitated by the electron-withdrawing nature of the adjacent carbonyl group.

Reaction Mechanism Elucidation using Combined Experimental and Computational Approaches

To rigorously establish the mechanisms of nucleophilic and electrophilic aromatic substitution reactions on this compound, a synergistic approach combining experimental and computational methods would be indispensable.

Experimental Approaches:

Kinetic Studies: Measuring the reaction rates under varying conditions of temperature, concentration of reactants, and catalyst can provide crucial insights into the reaction mechanism. For instance, determining the reaction order with respect to the electrophile, nucleophile, and the benzophenone substrate can help to elucidate the rate-determining step.

Product Analysis: Careful isolation and characterization of the reaction products, including any minor byproducts, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are essential to determine the regioselectivity of the substitution.

Isotope Labeling Studies: The use of isotopically labeled reactants can help to trace the movement of atoms throughout the reaction and provide evidence for or against proposed intermediates. For example, using a deuterated nucleophile could help to understand proton transfer steps in the mechanism.

In-situ Spectroscopic Monitoring: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the reaction mixture in real-time, potentially allowing for the detection of transient intermediates.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of the reaction, it is possible to identify the structures of transition states and intermediates. The calculated activation energies for different possible pathways can help to predict the most favorable reaction mechanism.

Molecular Orbital Analysis: Analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound can provide qualitative predictions about its reactivity. The distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the electronic structure of the molecule, including charge distributions and delocalization, which can help to rationalize the observed reactivity and regioselectivity.

By combining the experimental data on reaction kinetics and product distribution with the detailed insights into the electronic structure and energetic pathways provided by computational chemistry, a comprehensive and well-supported understanding of the reaction mechanisms for this compound can be achieved. For instance, DFT calculations could be used to rationalize the observed regioselectivity in electrophilic substitution on Ring B by comparing the energies of the different possible sigma-complex intermediates. Similarly, the feasibility of a Meisenheimer complex intermediate in a potential SNAr reaction on Ring A could be investigated computationally.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-3'-fluoro-4'-methoxybenzophenone, and how should data interpretation be approached?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions (e.g., chlorine at position 2, fluorine at 3', methoxy at 4'). For example, F NMR is critical for confirming fluorine placement .

- Infrared Spectroscopy (IR) : Compare carbonyl (C=O) stretching frequencies (~1650–1700 cm) to related benzophenones, as seen in studies of 4'-chloro-2-hydroxy-4-methoxybenzophenone .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~280–300 g/mol based on analogs in and ) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals.

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer :

- Friedel-Crafts Acylation : React a substituted benzoyl chloride (e.g., 3-fluoro-4-methoxybenzoyl chloride) with a chlorinated benzene derivative. Optimize Lewis acid catalysts (e.g., AlCl) and solvent polarity .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling for introducing fluorine or methoxy groups. Ensure protecting groups (e.g., silyl ethers) are employed to prevent side reactions .

- Table : Comparison of Synthetic Routes

| Method | Yield Range | Key Challenges | Reference |

|---|---|---|---|

| Friedel-Crafts | 40–60% | Byproduct formation | |

| Suzuki-Miyaura | 50–70% | Catalyst cost and purity |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Answer :

- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) to determine melting points accurately. Variations may arise from impurities, as seen in studies of 4'-chloro-2-hydroxy-4-methoxybenzophenone .

- Solubility Studies : Use HPLC-grade solvents and controlled temperature (e.g., 25°C). Compare results with structurally similar benzophenones, such as 2-hydroxy-4-methoxybenzophenone (solubility: 3.8 g/L in water at 20°C) .

Q. What strategies minimize byproduct formation during synthesis, particularly with multiple substituents?

- Answer :

- Stepwise Functionalization : Introduce substituents sequentially (e.g., methoxy first, then fluorine, followed by chlorine) to reduce steric hindrance and side reactions .

- Catalyst Optimization : Screen alternatives to AlCl, such as FeCl or ionic liquids, to improve regioselectivity .

- Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates early .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer :

- Enzyme Inhibition Assays : Test against targets like cytochrome P450 or kinases, using positive controls (e.g., ketoconazole for CYP3A4 inhibition).

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HepG2), with doxorubicin as a cytotoxic reference .

- ROS Scavenging Studies : Compare to 2-hydroxy-4-methoxybenzophenone, which exhibits UV-absorbing properties relevant to oxidative stress models .

Data Contradiction Analysis

Q. How should conflicting data on reaction kinetics or mechanistic pathways be addressed?

- Answer :

- Isotopic Labeling : Use O or H to trace reaction mechanisms (e.g., acylation vs. electrophilic substitution).

- Computational Modeling : Perform DFT calculations to compare energy barriers for proposed pathways, as done for 4'-chloro-2-hydroxy-4-methoxybenzophenone .

- Replicate Studies : Cross-validate results using independent synthetic routes (e.g., Friedel-Crafts vs. cross-coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.